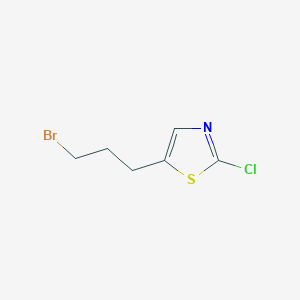
5-(3-Bromopropyl)-2-chlorothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromopropyl)-2-chlorothiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromopropyl group at the 5-position and a chlorine atom at the 2-position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-2-chlorothiazole typically involves the reaction of 2-chlorothiazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromopropyl)-2-chlorothiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and reduced derivatives. The specific products depend on the reagents and conditions used.
Applications De Recherche Scientifique
5-(3-Bromopropyl)-2-chlorothiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(3-Bromopropyl)-2-chlorothiazole involves its interaction with specific molecular targets. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring may also interact with biological receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Bromopropyl)-2-methylthiazole: Similar structure but with a methyl group instead of chlorine.
5-(3-Bromopropyl)-2-aminothiazole: Contains an amino group at the 2-position.
5-(3-Bromopropyl)-2-ethoxythiazole: Features an ethoxy group at the 2-position.
Uniqueness
5-(3-Bromopropyl)-2-chlorothiazole is unique due to the presence of both bromopropyl and chlorine substituents, which confer distinct reactivity and biological activity
Propriétés
Formule moléculaire |
C6H7BrClNS |
|---|---|
Poids moléculaire |
240.55 g/mol |
Nom IUPAC |
5-(3-bromopropyl)-2-chloro-1,3-thiazole |
InChI |
InChI=1S/C6H7BrClNS/c7-3-1-2-5-4-9-6(8)10-5/h4H,1-3H2 |
Clé InChI |
OABDVRZYJACTMS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)Cl)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)


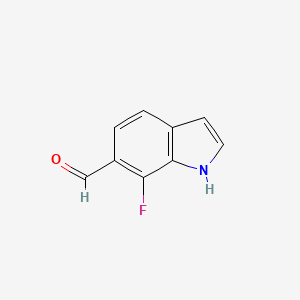


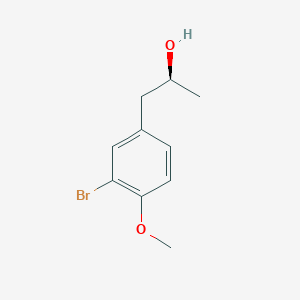
![5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride](/img/structure/B13596570.png)
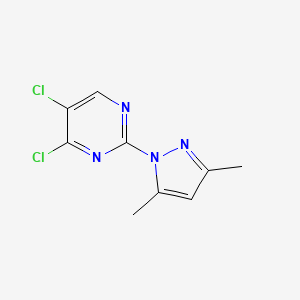
![1-[(3-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13596580.png)
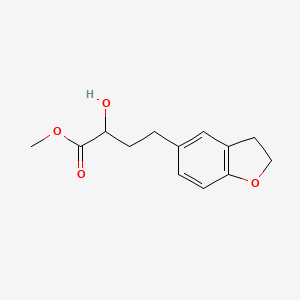

![1-[(3-fluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13596594.png)
